molecular formula C9H9ClO2S B1363889 2-((3-Chlorobenzyl)thio)acetic acid CAS No. 34722-33-3

2-((3-Chlorobenzyl)thio)acetic acid

Cat. No. B1363889
CAS RN: 34722-33-3
M. Wt: 216.68 g/mol
InChI Key: GYICVPMYXZNAHY-UHFFFAOYSA-N
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Description

“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound . It is a white crystalline solid and is an important intermediate in organic synthesis .


Synthesis Analysis

A common method for synthesizing “2-((3-Chlorobenzyl)thio)acetic acid” involves an aromatic condensation reaction . Specifically, 4-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to form 4-chlorobenzaldehyde thiol. This intermediate then reacts with acetyl chloride to produce the target product .


Molecular Structure Analysis

The molecular formula of “2-((3-Chlorobenzyl)thio)acetic acid” is C9H9ClO2S . The InChI code is 1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-((3-Chlorobenzyl)thio)acetic acid” is a white crystalline solid . It is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers . The melting point is approximately 83-85°C , and its pH value is around 4-5 .

Scientific Research Applications

I have conducted searches to find detailed applications of 2-((3-Chlorobenzyl)thio)acetic acid in various scientific research fields, but unfortunately, the available online resources do not provide a comprehensive analysis that covers unique applications across multiple fields with the specificity you requested.

The compound is mentioned in relation to proteomics research and is available for purchase for research purposes , but specific applications in distinct fields are not detailed in the search results.

Safety and Hazards

“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound with certain toxicity . During use, appropriate protective measures should be taken, such as wearing gloves and goggles, to avoid skin and eye contact . It should be used in a well-ventilated laboratory environment and inhalation of its vapor should be avoided . In case of accidental contact or inhalation, seek medical attention immediately .

Mechanism of Action

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYICVPMYXZNAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366605
Record name {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34722-33-3
Record name {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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